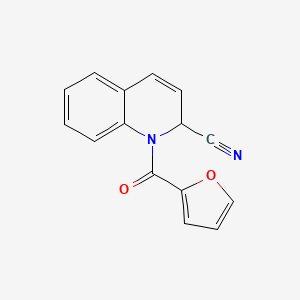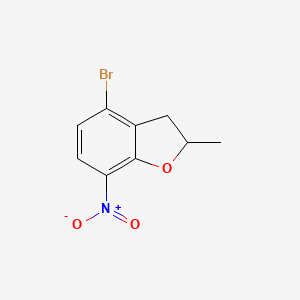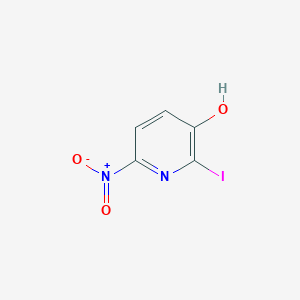
2-Iodo-6-nitropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-nitropyridin-3-ol is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-nitropyridin-3-ol typically involves the nitration of pyridine derivatives followed by iodination. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent iodination at the 2-position can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-6-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium catalysts).
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., CrO₃), solvents (e.g., acetic acid).
Major Products:
Substitution: 2-Amino-6-nitropyridin-3-ol, 2-Thio-6-nitropyridin-3-ol.
Reduction: 2-Iodo-6-aminopyridin-3-ol.
Oxidation: 2-Iodo-6-nitropyridin-3-one.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-nitropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-nitropyridin-3-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Lacks the iodine and hydroxyl groups, resulting in different reactivity and applications.
2-Iodo-3-nitropyridine:
6-Nitro-2-pyridinol: Lacks the iodine atom, leading to variations in its reactivity and biological activity.
Uniqueness: 2-Iodo-6-nitropyridin-3-ol is unique due to the combination of the iodine, nitro, and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C5H3IN2O3 |
|---|---|
Molekulargewicht |
265.99 g/mol |
IUPAC-Name |
2-iodo-6-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3IN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H |
InChI-Schlüssel |
GHSKQBWFCOCKGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
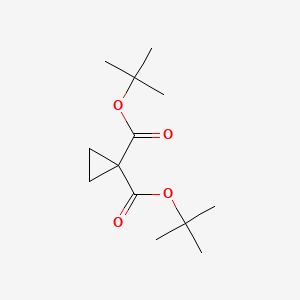
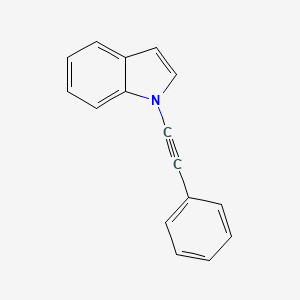
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
